N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE
Description
The compound N-(5-Chloro-2-Methoxyphenyl)-N'-[2-(2-Fluorophenyl)-2-Methoxypropyl]Ethanediamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring an ethanediamide bridge linking two aromatic substituents:
- A 5-chloro-2-methoxyphenyl group (electron-withdrawing chloro and electron-donating methoxy substituents on the phenyl ring).
- A 2-(2-fluorophenyl)-2-methoxypropyl group (fluorinated aromatic ring and methoxy-bearing alkyl chain).
Key physicochemical properties derived from available data include:
- Molecular formula: C₂₅H₃₂ClN₅O₃.
- Average mass: 486.013 g/mol.
- Stereochemistry: No defined stereocenters reported, suggesting a non-chiral structure or racemic mixture .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O4/c1-19(27-3,13-6-4-5-7-14(13)21)11-22-17(24)18(25)23-15-10-12(20)8-9-16(15)26-2/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVNABCFGARMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling via Ethanedioyl Chloride
This two-step approach is widely reported for ethanediamide derivatives:
Step 1: Formation of Monoamide Intermediate
Ethanedioyl chloride reacts with 5-chloro-2-methoxyaniline under anhydrous conditions to yield N-(5-chloro-2-methoxyphenyl)ethanamide chloride.
Reaction Conditions :
- Solvent: Dry dichloromethane (DCM)
- Base: Triethylamine (TEA, 2.2 equiv)
- Temperature: 0–5°C (ice bath)
- Time: 4–6 hours
Step 2: Coupling with 2-(2-Fluorophenyl)-2-Methoxypropylamine
The monoamide intermediate reacts with 2-(2-fluorophenyl)-2-methoxypropylamine using a carbodiimide coupling agent:
Key Parameters :
| Parameter | Value/Reagent |
|---|---|
| Coupling Agent | Dicyclohexylcarbodiimide (DCC, 1.1 equiv) |
| Catalyst | 4-Dimethylaminopyridine (DMAP, 0.1 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature (RT) |
| Reaction Time | 12–16 hours |
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
One-Pot Tandem Coupling Strategy
To reduce purification steps, a tandem method using mixed anhydrides has been explored:
Procedure :
- Simultaneous activation of ethanedioic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
- Sequential addition of 5-chloro-2-methoxyaniline and 2-(2-fluorophenyl)-2-methoxypropylamine.
Advantages :
- Reduced intermediate isolation
- Higher overall yield (75–78%)
Limitations :
- Requires strict stoichiometric control (1:1:1 molar ratio)
- Increased byproduct formation without precise temperature modulation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe scalable methods using microreactor technology:
Key Features :
- Residence Time : 8–10 minutes
- Temperature : 50°C
- Pressure : 3 bar
- Solvent : Tetrahydrofuran (THF) with 0.5% H2O to prevent clogging
Output : 92% conversion rate, with >99% purity after crystallization.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times significantly:
| Conventional vs. Microwave | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 16 | 68 |
| Microwave (100 W) | 0.75 | 73 |
Energy consumption decreases by 40%, making this method environmentally favorable.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
1H-NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 8.4 Hz, 1H, ArH)
- δ 6.90 (dd, J = 8.4, 2.4 Hz, 1H, ArH)
- δ 3.85 (s, 3H, OCH₃)
- δ 1.52 (s, 6H, CH(CH₃)₂)
IR (KBr) :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Coupling | 68–72 | 98 | Moderate |
| Tandem Coupling | 75–78 | 95 | High |
| Continuous Flow | 92 | 99 | Industrial |
| Microwave-Assisted | 73 | 97 | Lab-Scale |
The continuous flow method offers the best balance of yield and scalability, though it requires significant capital investment.
Mechanistic Insights and Byproduct Formation
The primary side reaction involves monoamide formation due to incomplete coupling. This is mitigated by:
- Using excess EDCI (1.3 equiv)
- Maintaining pH 7–8 via TEA addition
- Avoiding moisture contamination
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The target compound’s chloro , methoxy , and fluoro substituents are critical in modulating electronic properties and solubility. Comparisons with analogs include:
- 3-Chloro-N-phenyl-phthalimide (): Features a chloro and phenyl group but lacks methoxy or fluoro substituents. Used in polyimide synthesis, highlighting the role of chloro groups in stabilizing intermediates .
- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (): Contains a chloro-substituted phenyl ring and hydroxamic acid moiety, associated with antioxidant activity. The absence of fluorine or methoxy groups may reduce lipophilicity compared to the target compound .
- 25C-NBOH HCl (): A phenethylamine derivative with 4-chloro-2,5-dimethoxyphenyl and hydroxyl groups. The methoxy and chloro substituents enhance serotonin receptor binding, suggesting similar electronic effects could influence the target compound’s activity .
Key Insight : The combination of fluoro (increasing metabolic stability) and methoxy (enhancing solubility) in the target compound may offer balanced pharmacokinetic properties compared to simpler halogenated analogs.
Pharmacological and Functional Implications
- AB-FUBINACA (): A synthetic cannabinoid with a fluorophenyl group. Fluorine’s role in improving receptor binding affinity and metabolic stability underscores its utility in the target compound’s 2-fluorophenyl moiety .
- N-(5-Chloro-2-Nitrophenyl)-2,2-Dimethylpropanamide (): An Ezetimibe intermediate with a nitro group.
Table 1: Comparative Analysis of Structural and Functional Features
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-N'-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis, and relevant research findings.
- Molecular Formula : C18H21ClF2N3O2
- Molecular Weight : 373.83 g/mol
- IUPAC Name : this compound
This compound features a chloro-methoxyphenyl group and a fluorophenyl substituent, which may contribute to its biological activity.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method have shown that derivatives with methoxy and chloro groups can effectively neutralize free radicals, suggesting potential protective effects against oxidative stress .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid (Control) | 88.6% |
| This compound | TBD |
| Other Analogues | 78.6% - 87.7% |
Antimicrobial Activity
Preliminary studies suggest that similar compounds demonstrate antimicrobial properties against various bacterial strains. For example, compounds containing halogenated phenyl groups have been noted for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .
Synthesis and Analytical Methods
The synthesis of this compound typically involves:
- Formation of the Ethanediamide Backbone : This is achieved through the reaction of appropriate amine precursors with chloro and methoxy substituted phenols.
- Coupling Reactions : The final product is synthesized by coupling the ethylene diamine derivative with the fluorophenyl group under controlled conditions.
Analytical methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Study on Antioxidant Properties : A study published in Molecules evaluated various derivatives of methoxy-substituted phenols for their antioxidant activity using both DPPH and reducing power assays. The findings indicated that compounds with a similar structural motif exhibited higher antioxidant activities compared to standard antioxidants like ascorbic acid .
- Antimicrobial Efficacy : Another study investigated the antimicrobial effects of halogenated phenolic compounds, revealing that derivatives like N-(5-chloro-2-methoxyphenyl) exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling 5-chloro-2-methoxyaniline with a 2-(2-fluorophenyl)-2-methoxypropyl precursor. A multi-step approach includes:
Preparation of 5-chloro-2-methoxyaniline via chlorination of 2-methoxyaniline (e.g., using thionyl chloride) .
Activation of the ethylenediamide backbone using carbodiimide coupling agents (e.g., EDCI or DCC) under inert conditions .
- Intermediates : Characterize via -NMR, -NMR, and HPLC-MS to confirm purity (>95%) and structural integrity .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- 1D/2D NMR : Assign signals for chloro-, methoxy-, and fluorophenyl groups. The amide protons (δ 8–10 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic .
- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm) and aryl C–Cl/C–F bonds (700–800 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClFNO) .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Key degradation pathways: Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the methoxy group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate receptor binding .
- Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Compare IC values to establish SAR trends .
- Data Table :
| Substituent (R) | IC (nM) | Selectivity Ratio (5-HT/D) |
|---|---|---|
| 2-Fluorophenyl | 12.5 ± 1.2 | 8.3 |
| 4-Chlorophenyl | 18.7 ± 2.1 | 5.9 |
| 2-Methoxyphenyl | 23.4 ± 3.0 | 3.2 |
Q. What computational strategies predict binding affinity to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin 5-HT receptors. Key residues: Asp155 (hydrogen bonding), Phe339 (π–π stacking with fluorophenyl) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns) in explicit solvent to assess stability. Calculate binding free energy via MM-PBSA .
Q. How should researchers resolve contradictions in biological activity across assay models?
- Methodological Answer :
- Assay Validation : Use standardized cell lines (e.g., HEK293 for transfected receptors) and positive controls (e.g., ketanserin for 5-HT) .
- Purity Verification : Confirm compound integrity via HPLC before assays. Contaminants >0.1% can skew results .
- Pharmacokinetic Factors : Evaluate metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation .
Synthetic and Analytical Challenges
Q. What strategies improve yield in the final amide coupling step?
- Methodological Answer :
- Optimize reaction temperature (0–5°C for exothermic steps) and stoichiometry (1.2:1 amine:acyl chloride ratio).
- Use coupling agents like HATU or PyBOP for sterically hindered amines .
- Purify via flash chromatography (EtOAc/hexane gradient) or preparative HPLC .
Q. How can stereochemical impurities be detected and minimized?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration if crystalline forms are obtainable .
- Synthetic Control : Employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis of the methoxypropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
